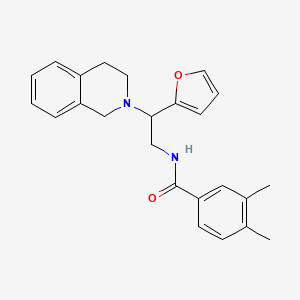
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with a structure that features both benzamide and isoquinoline derivatives, making it interesting in fields like medicinal chemistry and synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps involving classic organic reactions such as alkylation, amide formation, and aromatic substitution. Typical starting materials include 3,4-dimethylbenzoic acid, 3,4-dihydroisoquinoline, and furan derivatives. The synthesis requires controlled conditions, often under inert atmospheres, and utilizes catalysts or reagents like palladium or boron trifluoride.
Industrial Production Methods: In an industrial setting, this compound's synthesis would likely be optimized for yield and purity. Techniques such as flow chemistry or batch reactors could be used to manage the multiple synthetic steps efficiently. High-performance liquid chromatography (HPLC) would play a key role in ensuring purity and identifying intermediates.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions particularly on the furan ring, potentially forming furfural derivatives.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzamide portion, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Friedel-Crafts conditions with aluminum chloride for aromatic substitutions.
Major Products Formed: The products largely depend on the type of reaction and the position of reactivity within the molecule. For instance, oxidation at the furan ring could lead to furfural derivatives, while reduction might lead to different isoquinoline derivatives.
Applications De Recherche Scientifique
This compound has several applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Potentially useful in studying enzyme interactions due to its diverse functional groups.
Medicine: May serve as a lead compound for drug development, particularly in targeting diseases involving enzymatic pathways.
Industry: Applicable in material science for developing advanced polymers or as a catalyst in certain chemical reactions.
Mécanisme D'action
The compound's biological effects stem from its interaction with molecular targets like enzymes or receptors. The isoquinoline part may interfere with enzyme active sites, while the benzamide moiety could be crucial for binding affinity and specificity. Pathways affected might include those involving neurotransmitters or metabolic enzymes.
Comparaison Avec Des Composés Similaires
Compared to other benzamide or isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide stands out due to its combined structural motifs. Similar compounds include:
3,4-Dihydroisoquinoline derivatives: Known for their biological activity in medicinal chemistry.
Benzamide derivatives: Often explored for their pharmaceutical properties.
Furan derivatives: Used in various synthetic and industrial applications.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNQOJAZKOJNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
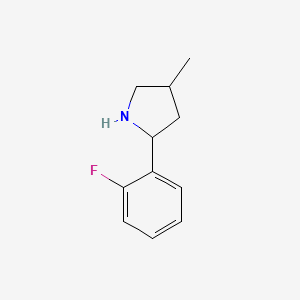
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
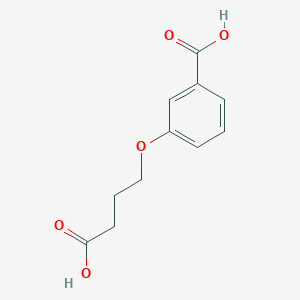
![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
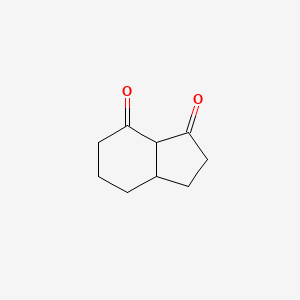
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
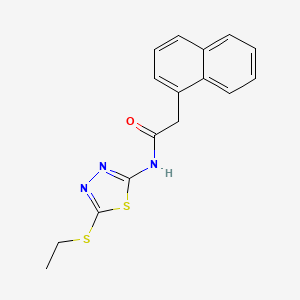

![methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2576307.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)
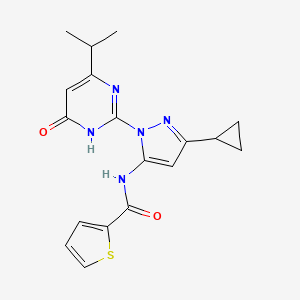
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2576310.png)
